molecular formula C10H6Cl2N2 B1589837 6,6'-Dichloro-2,2'-bipyridine CAS No. 53344-72-2

6,6'-Dichloro-2,2'-bipyridine

Cat. No.: B1589837
CAS No.: 53344-72-2
M. Wt: 225.07 g/mol
InChI Key: WYCIUIOCIYSVOZ-UHFFFAOYSA-N
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Description

6,6’-Dichloro-2,2’-bipyridine is an organic compound with the molecular formula C10H6Cl2N2. It is a derivative of bipyridine, where two chlorine atoms are substituted at the 6 and 6’ positions of the bipyridine ring. This compound is known for its applications in coordination chemistry, where it serves as a ligand forming complexes with various metal ions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,6’-Dichloro-2,2’-bipyridine typically involves the reaction of 2-chloropyridine with a base such as butyllithium (BuLi) and dimethylamine ethylene oxide (Me2N(CH2)2OLi). This reaction facilitates the regioselective lithiation at the C-6 position of the pyridine ring. The resulting 6-lithio-2-chloropyridine then reacts with another molecule of 2-chloropyridine to form the desired bipyridine product .

Industrial Production Methods: While specific industrial production methods for 6,6’-Dichloro-2,2’-bipyridine are not extensively documented, the general approach involves large-scale synthesis using similar reagents and conditions as described above. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques .

Chemical Reactions Analysis

Types of Reactions: 6,6’-Dichloro-2,2’-bipyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Coordination Reactions: It forms complexes with metal ions, which is a significant aspect of its reactivity.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can replace the chlorine atoms.

    Coordination Reactions: Metal salts (e.g., palladium chloride, platinum chloride) are commonly used to form coordination complexes.

Major Products Formed:

Scientific Research Applications

6,6’-Dichloro-2,2’-bipyridine has several applications in scientific research:

    Chemistry: It is widely used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic properties and electronic characteristics.

    Biology: Metal complexes of 6,6’-Dichloro-2,2’-bipyridine are investigated for their potential biological activities, including anticancer properties.

    Medicine: Research is ongoing to explore the therapeutic potential of these metal complexes in treating various diseases.

    Industry: The compound is used in the development of advanced materials and catalysts for industrial processes

Mechanism of Action

The mechanism of action of 6,6’-Dichloro-2,2’-bipyridine primarily involves its ability to act as a ligand, coordinating with metal ions to form stable complexes. These complexes can interact with biological molecules, influencing various biochemical pathways. The specific molecular targets and pathways depend on the metal ion and the structure of the complex formed .

Comparison with Similar Compounds

Uniqueness of 6,6’-Dichloro-2,2’-bipyridine: The presence of chlorine atoms at the 6 and 6’ positions imparts unique electronic properties and steric effects, making it a valuable ligand in coordination chemistry. Its ability to form stable complexes with a variety of metal ions distinguishes it from other bipyridine derivatives .

Properties

IUPAC Name

2-chloro-6-(6-chloropyridin-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2/c11-9-5-1-3-7(13-9)8-4-2-6-10(12)14-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCIUIOCIYSVOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)C2=NC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50450930
Record name 6,6'-Dichloro-2,2'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53344-72-2
Record name 6,6'-Dichloro-2,2'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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